trans-N,N,4-Trimethylcyclohexylamine

Description

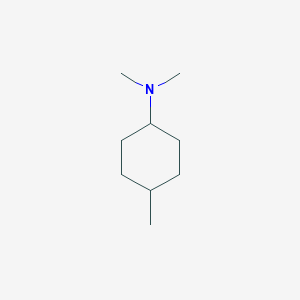

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N,4-trimethylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8-4-6-9(7-5-8)10(2)3/h8-9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHHDIPVRCDUOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90902701 | |

| Record name | NoName_3250 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90902701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Cyclohexylamine Chemistry and Stereoisomerism

Cyclohexylamines are a fundamental class of aliphatic amines characterized by an amino group attached to a cyclohexane (B81311) ring. wikipedia.org The conformational flexibility of the cyclohexane ring, primarily existing in a chair conformation, gives rise to complex stereochemical relationships between substituents. The position and orientation of these substituents, described as either axial or equatorial, profoundly influence the molecule's physical, chemical, and biological properties.

In the case of trans-N,N,4-Trimethylcyclohexylamine, the cyclohexane ring is substituted at the 1- and 4-positions. The term "trans" denotes the relative stereochemistry of the dimethylamino group and the methyl group, indicating that they are on opposite sides of the cyclohexane ring. In the most stable chair conformation, this arrangement allows for both the bulky dimethylamino group and the methyl group to occupy equatorial positions, thereby minimizing steric strain. This conformational preference is a critical factor in its potential applications, as the defined spatial arrangement of the functional groups is key to inducing stereoselectivity in chemical reactions.

The presence of two stereogenic centers (at C-1 and C-4) in 1,4-disubstituted cyclohexanes can lead to the existence of cis and trans diastereomers. Each of these diastereomers can, in principle, exist as a pair of enantiomers. However, in the case of this compound, the molecule possesses a plane of symmetry in its most stable conformation, rendering it achiral and meso. This is an important distinction from other chiral cyclohexylamine (B46788) derivatives where the absence of such symmetry leads to chirality.

Significance As a Chiral Amine Scaffold in Organic Synthesis

Chiral amines are indispensable tools in modern organic synthesis, serving as chiral auxiliaries, ligands for asymmetric catalysis, and key building blocks for the synthesis of complex molecules such as pharmaceuticals and natural products. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired stereochemistry is set, the auxiliary is removed.

While trans-N,N,4-Trimethylcyclohexylamine itself is achiral, its structural motifs are highly relevant to the design of effective chiral scaffolds. The tertiary amine functionality can act as a Lewis base or be quaternized to form a chiral ammonium (B1175870) salt, which can function as a phase-transfer catalyst. The rigid trans-1,4-disubstituted cyclohexane (B81311) backbone provides a well-defined three-dimensional structure that can effectively control the approach of reagents to a reactive center.

The synthetic utility of related chiral cyclohexanediamine (B8721093) derivatives is well-established. For instance, trans-1,2-diaminocyclohexane is a precursor to a wide range of C2-symmetric ligands that are highly effective in asymmetric catalysis. wikipedia.orgmyuchem.com These ligands coordinate to metal centers, creating a chiral environment that enables high levels of enantioselectivity in reactions such as hydrogenation, epoxidation, and carbon-carbon bond formation. Although specific applications of this compound as a chiral scaffold are not extensively reported in the literature, its structural features suggest potential utility in areas where a rigid, sterically defined tertiary amine is required.

Applications of Trans N,n,4 Trimethylcyclohexylamine As a Building Block and Ligand in Advanced Chemistry

Utilization in Complex Organic Molecule Synthesis

The rigid trans-cyclohexane framework is a privileged motif in synthetic chemistry, serving as a reliable anchor for constructing stereochemically complex molecules. The strategic placement of methyl and amino groups on this scaffold provides distinct vectors for molecular elaboration.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of a new stereocenter with high selectivity. nih.gov After the desired stereoselective reaction, the auxiliary is cleaved and can often be recovered for reuse. nih.gov While direct applications of trans-N,N,4-trimethylcyclohexylamine as a chiral auxiliary are not extensively documented, its core structure, based on the trans-cyclohexanediamine scaffold, is fundamental to this field.

Chiral-nonracemic imides, such as those derived from amino alcohols or diamines, have proven to be powerful tools for asymmetric transformations. nih.gov For instance, derivatives of the closely related trans-1,2-diaminocyclohexane are used to synthesize chiral sulfonamide ligands and other auxiliaries that effectively control the stereochemical outcome of reactions. researchgate.net The principle relies on the rigid and well-defined three-dimensional structure of the cyclohexane (B81311) ring, which creates a sterically biased environment that forces reagents to approach from a specific face, thus inducing chirality. The development of auxiliaries that enable intramolecular N-to-S acyl transfer represents an advanced strategy, converting stable chiral amides into more synthetically versatile thioesters for further transformations. nih.gov

Natural products often feature complex, polycyclic, and stereochemically dense structures. nih.gov Total synthesis endeavors frequently rely on strategic bond formations, including photochemical reactions and transannular cyclizations, to construct these intricate molecular architectures. nih.govresearchgate.net However, based on available scientific literature, the direct use of this compound as a starting material or key intermediate in the total synthesis of natural products is not prominently reported. nih.govresearchgate.netspringernature.com

The trans-4-substituted cyclohexane-1-amine motif is a key structural element in several pharmaceutical compounds. researchgate.net The precursor, trans-4-methyl cyclohexylamine (B46788), is recognized as a significant fine-chemical intermediate for the synthesis of various medicines. google.com Its preparation can be achieved through methods such as a rearrangement reaction using trans-4-methyl cyclohexanecarboxylic acid as a raw material. google.com

| Intermediate Precursor | Pharmaceutical Class/Target |

| trans-4-Methylcyclohexylamine | Antipsychotics (e.g., Cariprazine) |

| trans-4-Methylcyclohexylamine | Hepatitis C Virus (HCV) NS5B RNA Polymerase Inhibitors |

This table summarizes the role of the closely related precursor, trans-4-methylcyclohexylamine, in the synthesis of advanced pharmaceutical intermediates based on available data. researchgate.netgoogle.com

Development of Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis, which uses small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product, is a cornerstone of modern chemical manufacturing. nih.gov Chiral amines, particularly those based on the C₂-symmetric diaminocyclohexane backbone, are privileged structures for creating highly effective ligands for transition metal catalysts. researchgate.netrsc.org

The design of effective chiral ligands is crucial for achieving high enantioselectivity in metal-catalyzed reactions. researchgate.net The trans-cyclohexanediamine scaffold is frequently used to synthesize a variety of ligands, including N,N'-dioxides and sulfonamides. researchgate.netrsc.orgnih.gov These C₂-symmetric ligands can act as neutral tetradentate coordinators for a wide array of metal ions, forming stable non-planar complexes that create a well-defined chiral environment around the metal center. rsc.org

The synthesis often begins with the commercially available and chiral trans-1,2-diaminocyclohexane. This diamine can be derivatized through reactions such as aminolysis of N-tosylaziridines to yield vicinal C₂-symmetric bis(sulfonamide) ligands. researchgate.net These prepared ligands are then reacted with metal precursors, such as metal hexacarbonyls or chlorides, to produce the final chiral metal-ligand complexes. nih.govrsc.org For example, reacting an aminophosphine (B1255530) ligand with group 6B metal hexacarbonyls yields cis-chelate complexes where the metal atom is coordinated by four carbonyl ligands and two phosphorus centers in an octahedral geometry. nih.gov Similarly, N-aryloxide-amidine ligands can react with group 4 metal chlorides to form dimeric complexes whose coordination modes vary depending on the metal ion's radius. rsc.org

| Ligand Type/Precursor | Metal | Resulting Complex Type |

| N-(2-aminocyclohexyl)-4-nitrobenzenesulfonamide | Rhodium(III)Cp* | Water-soluble bifunctional catalyst |

| N-(4-acetylphenyl)-N-(diphenylphosphino)amine | Chromium(0) | cis-[Cr(CO)₄(P,P-ligand)] |

| N-aryloxide-amidine | Zirconium(IV) / Hafnium(IV) | Dimeric (LM-Cl)₂ complexes |

This table provides examples of ligand derivatives based on related amine scaffolds and the metal complexes they form. nih.govnih.govrsc.org

The efficacy of a chiral ligand is measured by its performance in key chemical reactions that produce chiral molecules. These transformations include the formation of carbon-nitrogen (C-N) bonds, carbon-oxygen (C-O) bonds, and the addition of hydrogen across double bonds.

C-N Coupling: Transition-metal-catalyzed enantioselective C-N cross-coupling is one of the most efficient methods for synthesizing chiral amines, which are fundamental building blocks in drug molecules and natural products. rsc.org This approach encompasses well-known reactions like the Buchwald-Hartwig, Ullmann-type, and Chan-Evans-Lam reactions. rsc.org The success of these transformations heavily relies on the design of the chiral ligand to control the stereochemical outcome. While ligands derived from chiral diamines are central to this area, specific performance data for ligands derived from this compound in C-N coupling reactions is not extensively detailed in the surveyed literature.

O-Vinylation: The enantioselective O-vinylation reaction is a powerful method for constructing chiral vinyl ethers. However, the application of ligands derived from the this compound scaffold in this specific transformation is not widely documented in the reviewed scientific reports.

Hydrogenation: Asymmetric hydrogenation is a highly reliable and atom-economical method for producing chiral molecules. nih.govresearchgate.net Ligands derived from the chiral cyclohexane-1,2-diamine backbone have demonstrated exceptional performance in this area, particularly in the asymmetric transfer hydrogenation (ATH) of ketones. nih.gov

In one notable example, a water-soluble complex of Rh(III)Cp* with the bidentate ligand (1R,2R)-N-(2-aminocyclohexyl)-4-nitrobenzenesulfonamide was used to catalyze the ATH of various prochiral aromatic ketones. nih.gov Using aqueous sodium formate (B1220265) as the hydrogen source, this system afforded the corresponding chiral alcohols with high yields and good to excellent enantioselectivities. nih.gov The modular nature of these catalysts allows for fine-tuning to achieve high selectivity even for challenging substrates, such as distinguishing between minimally different alkyl groups on a ketimine. nih.gov

| Substrate (Ketone) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | Rh(III)Cp* / Ligand 1 | >99 | 93 |

| 4-Methylacetophenone | Rh(III)Cp* / Ligand 1 | >99 | 92 |

| 4-Methoxyacetophenone | Rh(III)Cp* / Ligand 1 | >99 | 91 |

| 4-Chloroacetophenone | Rh(III)Cp* / Ligand 1 | >99 | 88 |

| 2-Acetylnaphthalene | Rh(III)Cp* / Ligand 1 | >99 | 91 |

This table summarizes the performance of a Rhodium catalyst with a chiral ligand (1) derived from (1R,2R)-cyclohexane-1,2-diamine in the asymmetric transfer hydrogenation of prochiral ketones. Data sourced from Chirality, 2011, 23(2), 178-84. nih.gov

Structure-Activity Relationship Studies in Catalytic Systems

The efficacy of a catalyst often hinges on the three-dimensional arrangement of its atoms. In the realm of catalysis, structure-activity relationship (SAR) studies are crucial for optimizing catalyst performance. For cyclohexylamine derivatives, the substitution pattern on the cyclohexyl ring significantly influences their catalytic activity. While direct SAR studies on this compound are not extensively documented in publicly available literature, research on analogous compounds provides valuable insights.

For instance, studies on cyclohexylamine oxidase, an enzyme that catalyzes the conversion of cyclohexylamine to cyclohexanone, have revealed that specific amino acid residues in the enzyme's active site play a key role in determining substrate specificity and catalytic efficiency. nih.gov Single-amino acid substitution mutants of the enzyme have shown varied activity towards different amine substrates, highlighting the importance of the catalyst's three-dimensional structure. nih.gov Furthermore, research on the deracemization of racemic primary amines using cyclohexylamine oxidase and its mutants has demonstrated the potential of these biocatalysts in chiral amine synthesis. nih.gov The stereoselectivity of these enzymes is high, with a preference for primary amines over secondary and tertiary amines. nih.gov

In organocatalysis, chiral Brønsted acids have been used in combination with achiral amines to catalyze cascade reactions for the synthesis of substituted cyclohexylamines. acs.org These reactions proceed with high enantioselectivity, underscoring the importance of the catalyst's chiral environment. acs.org While this compound is an achiral molecule, its bulky nature could influence the stereochemical outcome of reactions where it acts as a ligand or a base. The steric hindrance provided by the methyl groups on the nitrogen and the cyclohexyl ring can affect the approach of reactants to a metal center or an active site, thereby influencing the selectivity of the catalytic transformation.

Integration into Advanced Materials and Polymer Chemistry

The unique structural features of this compound make it a candidate for integration into advanced materials and polymers, where it can impart specific properties such as thermal stability, chemical resistance, and modified mechanical characteristics.

Cycloaliphatic amines are a well-established class of curing agents for epoxy resins, valued for the excellent mechanical properties and chemical resistance they impart to the cured product. rich-cn.netgoogle.com These hardeners can cure at ambient temperatures and offer a stable reactivity profile. rich-cn.net The cross-linked network formed through the reaction of the amine with the epoxy resin enhances adhesion, toughness, and impact resistance. rich-cn.net As a tertiary amine, this compound would primarily act as a catalyst or co-curing agent in epoxy formulations, accelerating the curing process initiated by primary or secondary amines. google.com

In the production of polyurethane foams, tertiary amines are widely used as catalysts to control the blowing (isocyanate-water reaction) and gelling (isocyanate-polyol reaction) reactions. poliuretanos.com.brgvchem.com The catalytic activity of a tertiary amine is influenced by its steric hindrance; less hindered amines are generally stronger catalysts. poliuretanos.com.br Given its structure, this compound would be classified as a sterically hindered amine, which could be beneficial in providing a delayed action or a more balanced catalytic effect. poliuretanos.com.br The use of reactive amine catalysts, which can be incorporated into the polymer backbone, is a strategy to reduce volatile organic compound (VOC) emissions from polyurethane foams. google.com

Table 1: General Properties of Amine Curing Agents for Epoxy Resins

| Amine Class | Curing Characteristics | Performance Properties |

| Aliphatic Amines | Fast curing, good chemical resistance | Good flexibility and adhesion |

| Cycloaliphatic Amines | Excellent UV and yellowing resistance | Suitable for outdoor applications, good durability nadkarnispc.com |

| Aromatic Amines | High chemical and heat resistance | Good mechanical strength and adhesion |

This table presents general properties and not specific data for this compound.

Polyamides are polymers formed through the condensation reaction of a diamine with a dicarboxylic acid or its derivative. sparkl.melibretexts.org This reaction involves the formation of an amide bond between the amine and carboxylic acid functional groups. googleapis.com this compound is a tertiary amine, meaning the nitrogen atom is bonded to three carbon atoms and has no available hydrogen atoms for the amide bond formation. Consequently, it cannot function as a monomer in the traditional synthesis of polyamides. This section of the outline appears to be based on a misinterpretation of the compound's chemical structure.

The modification of material surfaces is critical for improving properties such as adhesion, biocompatibility, and catalytic activity. Alkylamines have been investigated for the surface modification of various materials. For example, layered polysilanes have been surface-modified with n-alkylamines, leading to the formation of regularly stacked structures with altered interlayer distances. acs.orgacs.orgresearchgate.net Similarly, the surfaces of platinum nanoparticles have been modified with aromatic alkylamines to enhance their electrocatalytic performance for the oxygen reduction reaction. researchgate.net

While there is no direct research demonstrating the use of this compound for surface modification, its amine functionality suggests it could bind to surfaces with acidic sites or be used to introduce a hydrophobic cyclohexyl group onto a surface. This could potentially enhance the interfacial adhesion between a polymer matrix and a filler or reinforcement material. First-principles calculations have been used to study the adsorption of various alkylamines on copper surfaces to identify ideal capping molecules for controlling nanocrystal shape. rsc.org Such computational approaches could be employed to predict the interaction of this compound with different material surfaces.

Role in Carbon Dioxide Capture and Utilization Research

The capture and utilization of carbon dioxide (CO₂) is a critical area of research aimed at mitigating climate change. Amine-based solvents are currently the most mature technology for CO₂ capture from industrial flue gases.

The capture of CO₂ by amines proceeds through the formation of carbamates. rsc.orgwikipedia.orgorganic-chemistry.org Primary and secondary amines react with CO₂ to form stable carbamates. Sterically hindered amines, a class of amines with bulky substituents near the nitrogen atom, are of particular interest for CO₂ capture due to their high CO₂ loading capacity and lower energy requirements for regeneration. tandfonline.comcapes.gov.bracs.orgacs.org The steric hindrance weakens the carbamate (B1207046) bond, facilitating the release of CO₂ at lower temperatures. youtube.com

Table 2: Comparison of Amine Types for CO₂ Capture

| Amine Type | CO₂ Loading (mol CO₂/mol amine) | Regeneration Energy | Key Characteristics |

| Primary Amines | ~0.5 | High | Fast reaction kinetics, forms stable carbamates. |

| Secondary Amines | ~0.5 | High | Similar to primary amines, but with slightly lower reactivity. |

| Tertiary Amines | ~1.0 (as bicarbonate) | Lower | Does not form carbamates directly; promotes CO₂ hydrolysis. |

| Sterically Hindered Amines | >0.5 | Lower | High loading capacity and reduced regeneration energy due to unstable carbamate formation. acs.org |

This table presents general characteristics and not specific data for this compound.

Development of Advanced CO2 Capture Solvents

The quest for more efficient and cost-effective carbon capture technologies has driven significant research into novel solvent development. A key focus has been on moving beyond traditional aqueous amine solutions, such as monoethanolamine (MEA), which, despite their effectiveness, suffer from high energy requirements for regeneration, solvent degradation, and corrosion issues. researchgate.netwhiterose.ac.uk In this context, lipophilic amines and phase-change solvents have emerged as a promising alternative, with cyclohexylamine derivatives being a notable class of compounds under investigation. While direct research on This compound in CO2 capture applications is not extensively documented in publicly available literature, its structural characteristics allow for an informed discussion of its potential based on the performance of closely related analogs like N,N-Dimethylcyclohexylamine (DMCA).

Lipophilic amine solvents, which have limited solubility in water, can form biphasic systems that offer a new avenue for process optimization. d-nb.info These solvents can transition from a homogeneous liquid phase during CO2 absorption to two liquid phases upon heating, a behavior known as thermomorphism. researchgate.net This phase separation can significantly lower the energy penalty of solvent regeneration. The CO2-rich phase can be selectively regenerated, reducing the volume of solvent that needs to be heated. researchgate.net

Research into thermomorphic biphasic solvent (TBS) systems has highlighted the potential of tertiary amines like N,N-Dimethylcyclohexylamine (DMCA). researchgate.net These amines act as the primary absorbent due to their high CO2 loading capacity and lower heat of reaction compared to primary and secondary amines. researchgate.net The addition of a primary or secondary amine as an activator can enhance the absorption kinetics. researchgate.net

The general mechanism for CO2 capture by tertiary amines in an aqueous environment involves the amine acting as a base to catalyze the hydration of CO2 to form bicarbonate and a protonated amine. whiterose.ac.uk This is in contrast to primary and secondary amines that directly react with CO2 to form carbamates. researchgate.net The bicarbonate formation pathway is generally associated with a lower heat of reaction, which is advantageous for reducing the energy required for desorption.

Studies on blends of lipophilic amines have shown promising results. For instance, mixtures of hexylamine (B90201) (HxA) and N,N-Dimethylcyclohexylamine (DMCA) in aqueous solutions have demonstrated high CO2 absorption rates, in some cases surpassing the performance of the benchmark MEA solvent. cetjournal.it The regeneration rate of these blended solvents is also enhanced by the presence of the tertiary amine, DMCA. cetjournal.it

The performance of these advanced solvents is often evaluated based on several key parameters, including CO2 loading capacity, absorption and desorption rates, and the energy required for regeneration. The data below, gathered from studies on related lipophilic amines, provides insight into the typical performance characteristics of such systems.

Table 1: Performance of Lipophilic Amine Solvents in CO2 Capture

| Solvent System | CO2 Loading (mol CO2/mol amine) | Absorption Temperature (°C) | Regeneration Temperature (°C) | Key Findings | Reference |

| N,N-Dimethylcyclohexylamine (DMCA) Blends | High loading capacity | 20, 30, 40 | ~80-90 | Acts as the main absorbent with low residual loading after regeneration. | researchgate.netcetjournal.it |

| Hexylamine (HxA) / DMCA Blends | - | 20, 30, 40 | - | Blends show higher absorption rates compared to MEA. | cetjournal.it |

| Dipropylamine (DPA) / DMCA Blends | - | - | - | DPA acts as an activator, improving absorption kinetics. | researchgate.net |

Based on the established trends for tertiary cyclohexylamines, This compound would be expected to function as a tertiary amine in CO2 capture solvents. The "trans" configuration of the methyl group at the 4-position on the cyclohexane ring, along with the two methyl groups on the amine nitrogen, would contribute to the lipophilicity of the molecule. This characteristic is crucial for its potential application in thermomorphic or phase-change solvent systems.

The presence of the tertiary amine group suggests that its primary mechanism of CO2 capture would be through the promotion of bicarbonate formation, potentially leading to a lower heat of reaction and reduced regeneration energy compared to primary and secondary amines. The steric hindrance provided by the bulky cyclohexyl group and the N,N-dimethyl substitution could also influence its reactivity and selectivity.

Advanced Spectroscopic and Spectrometric Characterization for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and stereochemical relationships in organic molecules.

¹H NMR and ¹³C NMR for Configurational Assignment

Detailed ¹H (proton) and ¹³C (carbon-13) NMR data are essential for confirming the constitution and configuration of trans-N,N,4-Trimethylcyclohexylamine. The trans configuration signifies that the C1-amino group and the C4-methyl group are on opposite sides of the cyclohexane (B81311) ring, which would be expected to strongly favor a diequatorial conformation.

A search for experimental ¹H and ¹³C NMR spectra specific to this compound did not yield concrete data. However, analysis of related structures such as trans-4-Methylcyclohexylamine hydrochloride chemicalbook.com and trans-1,4-dimethylcyclohexane chemicalbook.comchemicalbook.com allows for a theoretical prediction of the expected signals.

Predicted ¹H NMR Spectral Features:

N(CH₃)₂ Signal: A singlet in the 2.2-2.5 ppm range, integrating to 6 protons.

C4-CH₃ Signal: A doublet, due to coupling with the C4 proton, likely appearing around 0.8-1.0 ppm.

Cyclohexane Ring Protons (CH): A series of complex multiplets for the 10 protons on the cyclohexane ring. The chemical shifts would be influenced by their axial or equatorial positions. The C1 and C4 methine protons would be distinct; the C1 proton would likely appear as a multiplet around 2.4-2.8 ppm, while the C4 proton would be further upfield.

Axial vs. Equatorial Protons: In a fixed chair conformation, axial protons are typically shielded (appear at a lower ppm) compared to their equatorial counterparts.

Predicted ¹³C NMR Spectral Features:

C1 (C-N): Expected to be the most downfield of the ring carbons, likely in the 60-70 ppm range.

N(CH₃)₂: A signal for the two equivalent methyl carbons on the nitrogen, expected around 40-45 ppm.

C2/C6 and C3/C5: Two distinct signals for the methylene (B1212753) carbons of the ring.

C4 (C-CH₃): A signal for the methine carbon attached to the methyl group.

C4-CH₃: A signal for the methyl carbon at the C4 position, typically appearing upfield around 20-25 ppm.

A data table summarizing these predicted shifts is provided below.

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| C1-H | Multiplet, ~2.4-2.8 | - |

| C 1-N | - | ~60-70 |

| C2,6-H ₂ | Multiplets | - |

| C 2,6 | - | ~30-35 |

| C3,5-H ₂ | Multiplets | - |

| C 3,5 | - | ~30-35 |

| C4-H | Multiplet | - |

| C 4 | - | ~30-35 |

| C4-CH ₃ | Doublet, ~0.8-1.0 | - |

| C4-C H₃ | - | ~20-25 |

| N-(CH ₃)₂ | Singlet, ~2.2-2.5 | - |

| N-(C H₃)₂ | - | ~40-45 |

Variable Temperature NMR for Conformational Equilibria

Variable Temperature (VT) NMR is a critical technique used to study dynamic processes like the ring-flipping of cyclohexane derivatives. For this compound, the substituents at C1 and C4 are trans. This arrangement can exist in two chair conformations: one with both the dimethylamino and methyl groups in equatorial positions (diequatorial) and another, much less stable, conformation with both groups in axial positions (diaxial).

At room temperature, the diequatorial conformer is expected to be overwhelmingly dominant due to severe 1,3-diaxial steric interactions that would destabilize the diaxial form. A VT-NMR experiment would likely show little to no change in the NMR spectrum over a typical temperature range, as the population of the minor diaxial conformer would be too low to detect. Only at extremely high temperatures might any dynamic averaging be observable, while "freezing out" the diaxial conformer at low temperatures would be practically impossible due to its high energy. No specific VT-NMR studies for this compound have been found in the literature.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural identification. While no specific mass spectrum for this compound was located, predictable fragmentation pathways can be inferred.

Upon electron ionization (EI), the molecular ion (M⁺) would be formed. Key fragmentation patterns for cyclic amines include:

Alpha-Cleavage: The most characteristic fragmentation would be the cleavage of the C-C bond adjacent to the nitrogen atom (the C1-C2 or C1-C6 bond). This would result in the formation of a stable iminium ion, [CH=N(CH₃)₂]⁺, with a mass-to-charge ratio (m/z) of 58. This is often the base peak in the spectrum of N,N-dimethylcycloalkylamines.

Loss of Methyl Group: Cleavage of a methyl group from the nitrogen atom could lead to an [M-15]⁺ ion.

Ring Fragmentation: The cyclohexane ring itself can undergo fragmentation, leading to a series of smaller ions, though these are typically less intense than the alpha-cleavage product.

A search of the NIST Mass Spectrometry database did not yield a spectrum for the target compound but did show data for related molecules like 1,2,4-trimethylcyclohexane (B44741) nist.gov and N-methylcyclohexanamine nist.gov, which exhibit different fragmentation patterns due to their different functional groups.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformations

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and absolute stereochemistry. To perform this analysis, the compound must first be crystallized, often as a salt (e.g., a hydrochloride or hydrobromide) to promote the formation of high-quality, single crystals.

A search for crystallographic data for this compound or any of its salts yielded no results. If a crystal structure were obtained, it would be expected to confirm the trans relationship between the C1 and C4 substituents and show the cyclohexane ring adopting a chair conformation with both the N,N-dimethylamino group and the 4-methyl group in equatorial positions to minimize steric strain. This is observed in related structures, such as the dication of a derivative of trans-1,4-diaminocyclohexane, where the substituents are found in diequatorial positions on a chair-conformation ring. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group and Interaction Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

No experimental IR or Raman spectra for this compound could be found. Based on its structure, the following characteristic vibrational bands would be anticipated:

Expected IR/Raman Spectral Features:

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and cyclohexane groups would appear just below 3000 cm⁻¹.

C-H Bending: Vibrations corresponding to the bending and scissoring of CH₂ and CH₃ groups would be observed in the 1350-1470 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of the tertiary amine would be expected in the 1000-1250 cm⁻¹ region. This peak is often of medium to weak intensity in the IR spectrum.

"Breathing" Modes: The cyclohexane ring would have characteristic "breathing" and deformation modes in the fingerprint region (below 1500 cm⁻¹).

While IR data for N-methylcyclohexanamine nist.gov and trans-1,4-dimethylcyclohexane chemicalbook.com are available, they lack the specific combination of functional groups to serve as a direct comparison.

Analytical Methodologies for Stereoisomeric Purity and Quantification

Chromatographic Techniques for Enantiomeric and Diastereomeric Separation

Chromatographic methods are paramount for the physical separation of stereoisomers. By employing a chiral environment, either in the stationary or mobile phase, it is possible to differentiate between enantiomers, which otherwise possess identical physical properties.

Chiral High-Performance Liquid Chromatography (HPLC) stands as one of the most effective and widely used techniques for the enantiomeric resolution of chiral amines. yakhak.org This method relies on chiral stationary phases (CSPs) that create a chiral environment, leading to differential interactions with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are particularly successful in resolving a broad range of racemic compounds, including cyclic amines. yakhak.orgnih.gov

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. The differing stability of these complexes results in different retention times, allowing for their separation. For amines like trans-N,N,4-trimethylcyclohexylamine, method development often involves screening various CSPs and mobile phase compositions. Normal-phase chromatography, using eluents like hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is common. nih.gov To improve peak shape and prevent tailing caused by interactions with residual silanol (B1196071) groups on the silica (B1680970) support, a small amount of a basic additive, such as diethylamine, is typically included in the mobile phase. researchgate.net

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 215 nm |

| Retention Time (Enantiomer 1) | 9.2 min |

| Retention Time (Enantiomer 2) | 11.5 min |

For volatile and thermally stable compounds, Gas Chromatography (GC) using a chiral stationary phase is a high-resolution alternative for enantiomeric separation. uni-muenchen.de This technique offers advantages in speed and sensitivity. chromatographyonline.com The most successful and widely used CSPs for chiral GC are based on cyclodextrin (B1172386) derivatives. chromatographyonline.comchromatographyonline.com These cyclic oligosaccharides create chiral cavities into which one enantiomer fits preferentially, leading to separation based on differences in inclusion complex stability.

Due to the polar nature of the amino group, derivatization is often necessary to improve the chromatographic properties of amines, reducing peak tailing and enhancing volatility. nih.gov A common approach is the acylation of the amine with a reagent like trifluoroacetic anhydride (B1165640) to form a less polar and more volatile amide derivative. nih.govresearchgate.net The separation is then performed on a capillary column coated with a derivatized cyclodextrin, such as a permethylated β-cyclodextrin. gcms.cz Optimization of the oven temperature program is critical to achieving baseline resolution of the enantiomers. uni-muenchen.de

| Parameter | Condition |

|---|---|

| Derivatization | N-trifluoroacetylation |

| Column | Rt-βDEXsm (Permethylated β-cyclodextrin in a cyanopropyl-dimethylpolysiloxane phase) |

| Carrier Gas | Helium, 1.2 mL/min |

| Injector Temperature | 240 °C |

| Oven Program | Start at 90 °C, ramp at 2 °C/min to 160 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

| Retention Time (Enantiomer 1) | 28.4 min |

| Retention Time (Enantiomer 2) | 29.1 min |

Spectroscopic Methods for Enantiomeric Excess Determination

While chromatography separates enantiomers, Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful method for determining the enantiomeric excess (% ee) of a sample without physical separation. nih.gov This is achieved by converting the pair of enantiomers into a pair of diastereomers in situ, which are distinguishable in the NMR spectrum.

This conversion can be accomplished using a chiral solvating agent (CSA). researchgate.net A CSA is an enantiomerically pure compound that forms rapid and reversible diastereomeric complexes with the analyte's enantiomers. rsc.org These complexes have distinct chemical shifts. For amines, common CSAs include chiral alcohols or acids like (R)-BINOL (1,1'-bi-2-naphthol). rsc.orgresearchgate.net When the CSA is added to an NMR tube containing the racemic amine, separate signals for specific protons (e.g., the N-methyl groups) of each enantiomer can be observed. The enantiomeric excess can then be calculated directly from the integration ratio of these resolved peaks. acs.org This method is fast, requires only small amounts of sample, and does not necessitate derivatization. rsc.org

Future Research Directions and Emerging Paradigms in Trans N,n,4 Trimethylcyclohexylamine Chemistry

Integration with Flow Chemistry and Automated Synthesis

The shift from traditional batch processing to continuous flow chemistry represents a significant leap forward for the synthesis of complex molecules like trans-N,N,4-Trimethylcyclohexylamine. Flow chemistry, where reactants are continuously pumped through a reactor, offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety. This methodology has been successfully applied to the synthesis of strained trans-cycloalkenes, demonstrating its power in managing challenging isomerizations. nih.gov For instance, the photoisomerization of cis-cycloalkenes to their trans-isomers can be driven to completion in a flow setup by continuously cycling the reaction mixture through a stationary phase that selectively complexes with the trans-isomer. nih.gov

Automated synthesis platforms, which integrate robotic handling with software-controlled reaction sequences, are further accelerating chemical discovery. chemrxiv.org These systems enable the rapid, iterative synthesis of small molecules, drastically reducing the time required for each bond-forming step. chemrxiv.org By combining flow reactors with automated platforms, it is conceivable to develop a system for the on-demand synthesis of this compound and its derivatives with high purity and stereochemical control.

Table 1: Comparison of Batch vs. Flow Chemistry for Amine Synthesis

| Parameter | Batch Chemistry | Flow Chemistry | Potential Advantage for this compound Synthesis |

|---|---|---|---|

| Process Control | Difficult to maintain uniform temperature and mixing in large volumes. | Precise control over temperature, pressure, and residence time. nih.gov | Enhanced stereoselectivity for the trans isomer. |

| Safety | Handling of hazardous intermediates or exothermic reactions at large scale is risky. | Small reactor volumes minimize risk; hazardous reactions can be performed more safely. | Safer handling of reactive intermediates in amination or alkylation steps. |

| Scalability | Scaling up can be complex and may require re-optimization. | Scalability is achieved by running the system for longer periods ("scaling out"). nih.gov | Streamlined production from laboratory to industrial scale. |

| Efficiency | Can suffer from lower yields and side product formation. | Often results in higher yields, purity, and faster reaction times. nih.gov | Improved yield and reduced need for downstream purification. |

Exploration of Bio-Inspired and Biocatalytic Synthetic Routes

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. mdpi.comnih.gov For amine synthesis, several classes of enzymes are particularly relevant. Transaminases, for example, can install an amine group onto a ketone backbone with exquisite stereocontrol, a technique used in the industrial synthesis of pharmaceuticals like sitagliptin. researchgate.net

Recent research has demonstrated the utility of transaminases in producing trans-4-substituted cyclohexane-1-amines, which are key structural elements in drugs like cariprazine. researchgate.net These enzymes can selectively act on the cis-diastereomer in a mixture, converting it to a ketone intermediate, which can then isomerize and be re-aminated to the thermodynamically favored trans-product, ultimately yielding a highly pure trans-amine. researchgate.net Another relevant enzyme, cyclohexylamine (B46788) oxidase from Brevibacterium oxydans, has shown promise in the kinetic resolution and deracemization of various primary amines, producing enantiomerically pure (R)-amines. canada.ca

The application of these biocatalytic strategies to this compound could involve:

Asymmetric Amination: Using a transaminase on a 4-methylcyclohexanone (B47639) precursor to stereoselectively install the amine group in the trans configuration.

Enzymatic Resolution: Employing an oxidase or lipase (B570770) to resolve a racemic or diastereomeric mixture of a precursor amine.

This approach not only promises higher stereoselectivity but also aligns with green chemistry principles by operating under mild conditions and reducing reliance on heavy metal catalysts. mdpi.com

Table 2: Relevant Enzymes for Cyclohexylamine Synthesis

| Enzyme Class | Reaction Type | Potential Application for this compound | Reference |

|---|---|---|---|

| Transaminases (TAs) | Asymmetric reductive amination of ketones. | Stereoselective synthesis from 4-methylcyclohexanone to form a trans-amine precursor. | researchgate.net |

| Cyclohexylamine Oxidase (CHAO) | Oxidative deamination of primary amines. | Kinetic resolution of a racemic precursor to isolate a specific enantiomer. | canada.ca |

| Imine Reductases (IREDs) | Asymmetric reduction of imines to amines. | Reduction of a pre-formed imine to produce the target amine with high stereocontrol. | mdpi.comresearchgate.net |

| Lipases | Resolution of racemic amines via acylation. | Separation of diastereomers of a precursor amine. | researchgate.net |

Sustainable and Circular Economy Approaches for Amine Production

The chemical industry's reliance on petrochemical feedstocks is a major sustainability challenge. A circular economy approach seeks to address this by utilizing renewable resources and minimizing waste. For amine production, this involves developing pathways from biomass instead of fossil fuels. rsc.org

Lignocellulose, the most abundant form of plant biomass, is a promising renewable feedstock. europa.eu Research projects like CatASus are focused on developing catalytic systems to convert lignocellulose-derived alcohols into amines, aiming for a fully sustainable value chain. europa.eu Similarly, chitin, the second most abundant natural polysaccharide, is a nitrogen-containing biomass that can be converted into various amines, offering a shortcut to closing the nitrogen cycle. nih.gov These processes often utilize catalysts based on earth-abundant metals, moving away from scarce and expensive noble metals. europa.eu Applying these principles to this compound would involve sourcing its cyclohexyl core from bio-derived platform chemicals like guaiacol, which can be catalytically transformed into cyclohexylamines. researchgate.net

Furthermore, integrating carbon capture and utilization (CCU) technologies can reduce the carbon footprint of chemical manufacturing. mdpi.com Captured CO2 can be used as a C1 feedstock for producing chemicals, contributing to a more circular carbon economy. mdpi.com

Computational Design of Novel Derivatives with Enhanced Properties

Computational chemistry provides powerful tools for designing new molecules in silico before their costly and time-consuming synthesis in the lab. Methods like Density Functional Theory (DFT) and molecular dynamics simulations can predict the structural, electronic, and thermodynamic properties of molecules. researchgate.net

For this compound, these computational approaches can be used to:

Predict Reactivity: Understand the molecule's reactivity and stability, guiding the design of synthetic routes.

Design Derivatives: Model new derivatives with modified substituents on the cyclohexane (B81311) ring or the amine nitrogen. For example, molecular modeling was successfully used to design a cyclohexylamine-based DPP-4 inhibitor by replacing a flexible moiety in an existing drug with a rigid cyclohexylamine group. nih.gov

Screen for Properties: Virtually screen these new derivatives for desired properties, such as binding affinity to a biological target, solubility, or electronic characteristics.

Develop Catalysts: Generative AI methods are now being used to design novel enzymes from scratch with high catalytic activity for specific reactions, which could lead to bespoke biocatalysts for the synthesis of complex amines. biorxiv.org

These computational tools enable a rational design cycle, accelerating the discovery of novel cyclohexylamine derivatives with enhanced performance for specific applications.

Table 3: Computational Methods in Derivative Design

| Computational Method | Application | Example in Amine/Cyclohexylamine Context |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of molecular structure, chemical reactivity, and properties. scispace.com | Studying the geometry and hydrogen-bonding interactions of cyclohexylamine mixtures. researchgate.net |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions over time. | Calculating properties like density and diffusion coefficients for cyclohexylamine solutions. researchgate.net |

| Molecular Modeling/Docking | Predicting the interaction between a ligand and a target protein. | Designing a potent cyclohexylamine-based enzyme inhibitor based on an X-ray crystal structure. nih.gov |

| Generative AI (e.g., RFdiffusion) | Designing novel protein scaffolds for specific catalytic functions. biorxiv.org | Creating custom enzymes for the stereoselective synthesis of chiral amines. |

Advanced Applications in Interdisciplinary Fields (e.g., Sensing, Nanotechnology)

While the primary applications of many amines are in pharmaceuticals and agrochemicals, their unique chemical properties make them suitable candidates for advanced materials and technologies. The amine functional group can readily interact with surfaces, participate in hydrogen bonding, and be functionalized, opening doors to interdisciplinary applications.

Sensing: Amines can act as recognition elements in chemical sensors. Their ability to bind to specific analytes or change their fluorescence upon interaction can be harnessed to detect various substances. For example, complex benzylamines have been developed as imaging agents for serotonin (B10506) transporters in the brain, a form of biological sensing. nih.gov Derivatives of this compound could potentially be designed as components of sensor arrays for environmental monitoring or medical diagnostics.

Nanotechnology: In nanotechnology, amine groups are frequently used to functionalize the surfaces of nanoparticles. This surface modification can improve nanoparticle solubility, stability, and biocompatibility, or provide anchor points for attaching other molecules like drugs or targeting ligands. The rigid trans-cyclohexyl scaffold of the title compound could serve as a robust linker in self-assembled monolayers or as a building block in the construction of more complex nanostructures. Although not yet reported, the potential exists to explore this compound and its derivatives as functional components in these advanced technological fields.

Q & A

Q. What synthetic methodologies are recommended for preparing trans-N,N,4-Trimethylcyclohexylamine, and how can isomer purity be ensured?

Methodological Answer:

- Alkylation and Reductive Amination: Start with 4-methylcyclohexanone as a precursor. React with methylamine under reductive conditions (e.g., sodium cyanoborohydride) to form the secondary amine. Subsequent alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃) yields the tertiary amine.

- Isomer Separation: Use fractional distillation or preparative gas chromatography (GC) to isolate the trans isomer, as mixtures of cis and trans isomers are common .

- Purity Validation: Confirm stereochemical purity via H NMR (axial/equatorial proton splitting patterns) and GC-MS analysis with chiral columns .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR to resolve cyclohexane ring conformations and methyl group environments. Axial vs. equatorial substituents produce distinct splitting patterns (e.g., coupling constants Hz) .

- Mass Spectrometry: GC-MS with electron ionization (EI) to confirm molecular ion peaks (e.g., m/z 155 for M) and fragmentation patterns .

- Infrared (IR) Spectroscopy: Identify N-H stretches (absent in tertiary amines) and C-H bending modes of the cyclohexane ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points, solubility) of this compound?

Methodological Answer:

- Source Validation: Cross-reference data from peer-reviewed studies (e.g., NIST Chemistry WebBook) rather than vendor catalogs, as impurities or isomer mixtures may skew results .

- Experimental Replication: Reproduce synthesis and purification steps under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to minimize side products .

- Advanced Chromatography: Use high-performance liquid chromatography (HPLC) with polar stationary phases to separate trace impurities or residual solvents .

Q. What computational approaches are suitable for modeling the conformational dynamics of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry using B3LYP/6-31G(d) basis sets to predict stable chair conformations and energy barriers for ring flipping .

- Molecular Dynamics (MD) Simulations: Simulate solvent interactions (e.g., in chloroform or water) to assess steric effects of methyl groups on solubility .

- Electrostatic Potential Mapping: Visualize charge distribution to predict reactivity in nucleophilic or electrophilic reactions .

Q. How can this compound be utilized in host-guest chemistry, and what experimental designs are optimal?

Methodological Answer:

- Host Design: Functionalize the amine groups with xanthenyl or thioxanthenyl moieties to create cavity-shaped hosts for aromatic guests (e.g., xylene isomers) .

- Binding Studies: Conduct UV-Vis titration experiments in non-polar solvents (e.g., hexane) to measure association constants () and stoichiometry via Job’s plot .

- Crystallography: Co-crystallize the compound with target guests and analyze X-ray structures to confirm inclusion geometries .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Ventilation and PPE: Use fume hoods, nitrile gloves, and safety goggles due to potential respiratory and skin irritation .

- Spill Management: Neutralize spills with absorbent materials (e.g., vermiculite) and dispose of as hazardous waste under EPA guidelines .

- Storage: Store in amber glass bottles under nitrogen at 4°C to prevent oxidation or moisture absorption .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in biological activity data for this compound derivatives?

Methodological Answer:

- Standardized Assays: Follow NIH preclinical guidelines for dose-response curves, control groups, and statistical power calculations to minimize variability .

- Metabolite Profiling: Use LC-MS/MS to identify degradation products or metabolites that may interfere with activity measurements .

- Collaborative Validation: Share raw data and protocols via repositories (e.g., PubChem) to enable cross-lab verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.